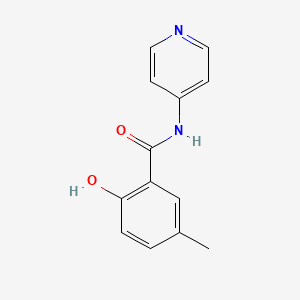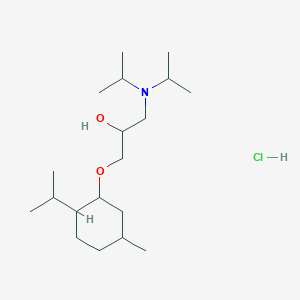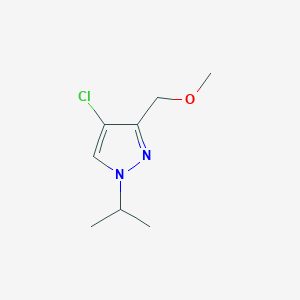![molecular formula C18H23N5O6S B2726836 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1105249-45-3](/img/structure/B2726836.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H23N5O6S and its molecular weight is 437.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial and Antiviral Properties
One study explored the reactivity of sulfonamide derivatives, which share structural similarities with the compound , for their antimalarial activity. These derivatives were examined for their in vitro antimalarial activity and characterized by their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Sulphonamides exhibited significant antimalarial activity, with select compounds demonstrating excellent selectivity indices due to specific moieties attached to the sulfonamide ring system. Moreover, molecular docking studies revealed these compounds' potential against SARS-CoV-2 proteins, suggesting their broader antiviral applications (Fahim & Ismael, 2021).
Enzyme Inhibition for Therapeutic Applications
Another research focus has been the synthesis of new biologically active derivatives, such as N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamides, which bear resemblance to the compound . These derivatives have shown promise in inhibiting acetylcholinesterase and butyrylcholinesterase, enzymes related to Alzheimer's disease, as well as lipoxygenase enzymes, which are targets for anti-inflammatory drugs. This suggests the potential use of the compound in developing therapeutics for neurological and inflammatory conditions (Khalid et al., 2014).
Antimicrobial Activity
Compounds bearing the piperidine nucleus, similar to the compound of interest, have been synthesized and evaluated for their antimicrobial activities. These studies aimed to develop new agents capable of addressing antibiotic resistance, a growing concern in global health. The synthesized compounds displayed moderate to potent activity against various bacterial strains, highlighting the potential of such derivatives in antimicrobial drug development (Khalid et al., 2016).
Anticancer Activity
Research into novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, which share structural features with the compound , has shown promising antitumor activity. Some of these compounds have demonstrated inhibitory effects on various cancer cell lines, with certain derivatives exerting high inhibitory effects comparable to established chemotherapy drugs. This indicates the potential application of the compound in cancer research and treatment strategies (Albratty et al., 2017).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-methyl-3-(1-methylsulfonylpiperidin-3-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O6S/c1-21-17(12-4-3-7-22(9-12)30(2,26)27)20-23(18(21)25)10-16(24)19-13-5-6-14-15(8-13)29-11-28-14/h5-6,8,12H,3-4,7,9-11H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVULDJVVXNBGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)NC2=CC3=C(C=C2)OCO3)C4CCCN(C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

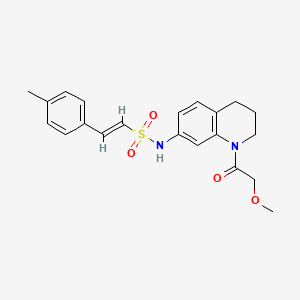
![7-Chloro-5-oxo-6H-benzo[b][1]benzoxepine-3-carboxylic acid](/img/structure/B2726756.png)
![2-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2726757.png)
![Ethyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-3-carboxylate](/img/structure/B2726759.png)
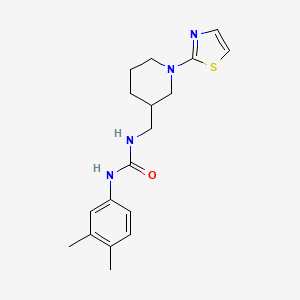
![3-[2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrimidin-4-yl]-1-(4-methylphenyl)pyridazin-4-one](/img/structure/B2726761.png)
![2,4-Dichloro-5,6,7,8-tetrahydro-pyrido[2,3-D]pyrimidine](/img/structure/B2726762.png)
![2-(4-methylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2726763.png)
![[3-(4-Chlorophenyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2726764.png)
![N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide](/img/structure/B2726772.png)
